N-(4-Chloro-3-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea
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Overview
Description
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea typically involves the reaction of 4-chloro-3-hydroxyaniline with 4,5-dichloro-2-hydroxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or thiourea.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chloro and hydroxy groups suggests potential interactions with cellular components, possibly through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4-hydroxyphenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichlorophenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(2-hydroxyphenyl)urea
Uniqueness
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is unique due to the presence of multiple chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups may offer distinct advantages in certain applications compared to its analogs.
Properties
CAS No. |
63348-29-8 |
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Molecular Formula |
C13H9Cl3N2O3 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
1-(4-chloro-3-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O3/c14-7-2-1-6(3-11(7)19)17-13(21)18-10-4-8(15)9(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21) |
InChI Key |
ANYGZZPZSJLVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2O)Cl)Cl)O)Cl |
Origin of Product |
United States |
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